7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
Beschreibung
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its significant applications in medicinal chemistry, particularly due to its structural characteristics that make it a valuable scaffold for drug development .
Eigenschaften
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-6-2-3-11-7(9(12)13)5-10-8(11)4-6;/h2-5H,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQDHWRJYDBMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377031-21-3 | |
| Record name | 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Aldehyde-Amine Cyclocondensation
The most widely reported method involves cyclocondensation between 2-aminopyridine derivatives and α-halogenated carbonyl compounds. For example, 2-amino-5-methylpyridine reacts with ethyl 2-chloroacetoacetate in ethanol under reflux to form the imidazo[1,2-a]pyridine core. Acidic or basic conditions facilitate ring closure, with hydrochloric acid often used to precipitate the hydrochloride salt.
Key variables :
- Solvent : Ethanol, DMF, or THF. Polar aprotic solvents enhance reaction rates.
- Temperature : 80–100°C for 6–12 hours.
- Yield : 65–78% after recrystallization.
Microwave-Assisted Condensation
Recent advancements employ microwave irradiation to accelerate condensation. A 2019 study demonstrated that reacting 2-amino-4-methylpyridine with ethyl bromopyruvate under microwave conditions (150°C, 20 min) achieved 82% yield, reducing reaction time by 70% compared to conventional heating.
Multicomponent Reactions (MCRs)
Groebke-Blackburn-Bienaymé Reaction
This three-component reaction combines 2-aminopyridine, aldehydes, and isocyanides. For 7-methyl derivatives, isovaleraldehyde and tert-butyl isocyanide are used in methanol at 60°C. The carboxylic acid group is introduced via post-synthetic oxidation (Table 1).
| Component | Role | Example Reagent |
|---|---|---|
| 2-Aminopyridine | Heterocyclic precursor | 2-Amino-5-methylpyridine |
| Aldehyde | Carbonyl source | Isovaleraldehyde |
| Isocyanide | Cyclizing agent | tert-Butyl isocyanide |
Advantages : Atom economy (85–92%) and single-step synthesis.
Ugi-4CR Followed by Cyclization
A modified Ugi four-component reaction using 2-aminopyridine, formaldehyde, cyclohexyl isocyanide, and benzoic acid forms a linear intermediate, which undergoes cyclization in HCl/EtOH to yield the target compound. Yields reach 76% with HPLC purity >95%.
Oxidative Coupling Strategies
Metal-Catalyzed Coupling
Source details a copper-catalyzed method:
- Reagents :
- 100 mmol 2-amino-5-methylpyridine
- 150 mmol ethyl glyoxalate
- 5 mmol Cu(CF₃COCHCOCF₃)₂
- 200 mmol tert-butyl hydroperoxide (TBHP)
- Conditions : Ethanol, 80°C, 11 hours.
- Workup : Sodium bicarbonate wash, MgSO₄ drying, column chromatography (ethyl acetate/n-propanol 10:2).
- Yield : 98.8% after purification.
Mechanism : TBHP oxidizes Cu(I) to Cu(II), facilitating C–N bond formation. The methyl group’s ortho-directing effect ensures regioselectivity.
Tandem Reaction Methodologies
One-Pot Synthesis
A tandem oxidation-cyclization sequence eliminates intermediate isolation:
- Step 1 : Oxidation of 2-amino-5-methylpyridine with H₂O₂ in acetic acid.
- Step 2 : In situ cyclization with ethyl chlorooxaloacetate.
- Step 3 : HCl gas treatment to form the hydrochloride salt.
Yield : 80–85% with 99% purity by NMR.
Industrial-Scale Synthesis
Continuous Flow Reactors
Industrial protocols (e.g., EvitaChem) utilize microreactors for enhanced heat/mass transfer:
- Residence time : 3–5 minutes vs. hours in batch reactors.
- Throughput : 50 kg/day per reactor.
- Catalyst : Immobilized Cu nanoparticles on SiO₂, enabling recycling.
Green Chemistry Innovations
- Solvent replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing toxicity.
- Catalyst-free synthesis : Supercritical CO₂ mediates reactions at 100°C, achieving 89% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Condensation | 65–78 | 95–98 | 12–18 | Moderate |
| Multicomponent | 76–82 | 97–99 | 8–14 | High |
| Oxidative Coupling | 98.8 | 99.5 | 20–25 | Low |
| Tandem Reactions | 80–85 | 99 | 10–16 | High |
| Continuous Flow | 89–92 | 99.9 | 6–9 | Industrial |
Key findings :
Analyse Chemischer Reaktionen
Types of Reactions
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
Wirkmechanismus
The mechanism of action of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Uniqueness
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
Biologische Aktivität
7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid; hydrochloride (MIPCA) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by case studies, structure-activity relationship (SAR) analyses, and relevant research findings.
MIPCA is a derivative of imidazo[1,2-a]pyridine, characterized by its methyl and carboxylic acid functional groups. The hydrochloride form enhances its solubility and stability in biological systems. Its molecular formula is C₉H₈N₂O₂·HCl, with a molecular weight of approximately 210.63 g/mol.
Biological Activity Overview
Antimicrobial Properties:
Recent studies have highlighted the potential of MIPCA as an antimicrobial agent. In particular, derivatives of imidazo[1,2-a]pyridine have shown promise against Mycobacterium tuberculosis (M. tuberculosis). For instance, compounds structurally related to MIPCA demonstrated significant activity against multidrug-resistant strains of tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.05 to 1.5 μM .
Anticancer Activity:
MIPCA has also been investigated for its anticancer properties. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds derived from MIPCA have been noted for their activity against breast cancer and other malignancies .
Structure-Activity Relationship (SAR)
Understanding the SAR of MIPCA is crucial for optimizing its biological activity. Modifications at specific positions on the imidazo[1,2-a]pyridine ring can significantly influence potency and selectivity:
- Position 2: The presence of a methyl group at this position has been shown to enhance anti-TB activity.
- Position 3: Variations in substituents at this position can affect both antimicrobial and anticancer activities.
- Amide Group Positioning: The positioning of amide groups on the imidazo ring is critical for maintaining activity against pathogens like M. tuberculosis .
Case Study 1: Anti-Tuberculosis Activity
A study focused on the synthesis of novel imidazo[1,2-a]pyridine carboxamide derivatives revealed that compounds with specific cyclic aliphatic rings exhibited enhanced anti-TB properties. Notably, compounds with a cyclohexyl group were found to be four times more active than those with shorter carbon spacers .
Table 1: Anti-TB Activity Data
| Compound | MIC (μM) | Selectivity Index |
|---|---|---|
| Compound 15 | 0.10 | >100 |
| Compound 16 | 0.19 | >80 |
| Isoniazid | 0.15 | - |
Case Study 2: Anticancer Activity
In vitro studies demonstrated that MIPCA derivatives inhibited GSK-3β, a key enzyme involved in cancer cell proliferation. Compounds showed IC₅₀ values in the nanomolar range, indicating strong inhibitory effects .
Table 2: GSK-3β Inhibition Data
| Compound | IC₅₀ (nM) | CNS Permeability |
|---|---|---|
| IMID 1 | 50 | Low |
| IMID 2 | 30 | Moderate |
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that MIPCA exhibits favorable absorption and distribution characteristics. However, further investigations are necessary to evaluate its metabolism and potential toxicity in humans. Early data indicate low plasma protein binding percentages and acceptable liver microsome stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid; hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of 2-aminopyridine derivatives with chloroacetic acid or methyl esters under dehydrating agents like POCl₃. For example, methyl ester intermediates (e.g., methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate) are hydrolyzed to carboxylic acids and subsequently converted to hydrochlorides . Key variables include temperature (70–120°C), solvent polarity (DMF or DCE), and catalyst choice (e.g., EDC·HCl for amidation). Yields can be optimized via controlled stoichiometry of halogenating agents and pH adjustments during acidification .
Q. How is the purity and structural integrity of 7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid; hydrochloride validated in synthetic workflows?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C7, carboxylic acid at C3) and HPLC-MS for purity (>95%). Comparative analysis with analogs (e.g., 6-chloro or 2-ethyl derivatives) helps identify spectral deviations. X-ray crystallography or DFT calculations may resolve planar imidazo[1,2-a]pyridine core geometry and hydrochloride salt formation .
Q. What preliminary biological activities are associated with this compound, and how are they assessed?
- Methodological Answer : In vitro assays screen for antimicrobial, anticancer, or anti-inflammatory activity. For example, enzyme inhibition (e.g., MtbTMPK) is tested via IC₅₀ measurements using fluorometric substrates. Cytotoxicity is evaluated in cell lines (e.g., HepG2) with MTT assays. Structural analogs show enhanced lipophilicity from methyl/chloro substituents, improving membrane permeability .
Advanced Research Questions
Q. How do substituent modifications (e.g., chloro vs. methyl groups) alter the compound’s bioactivity and pharmacokinetics?
- Methodological Answer : Comparative SAR studies reveal that:
- C7 Methyl : Increases metabolic stability by shielding the imidazo ring from oxidative degradation .
- C3 Carboxylic Acid : Enhances water solubility but may reduce blood-brain barrier penetration.
- Halogenation (e.g., Cl at C6) : Boosts target affinity (e.g., kinase inhibition) but elevates hepatotoxicity risks .
Experimental workflows include synthesizing analogs, measuring logP values, and profiling ADMET properties .
Q. How can contradictory data on the compound’s enzyme inhibition mechanisms be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., MtbTMPK vs. human kinases) arise from assay conditions (e.g., ATP concentration, pH). Use isothermal titration calorimetry (ITC) to measure binding constants or X-ray co-crystallography to visualize active-site interactions. For example, 7-methyl derivatives may induce conformational changes in enzyme loops, altering inhibitor specificity .
Q. What strategies optimize the compound’s selectivity for therapeutic targets while minimizing off-target effects?
- Methodological Answer :
- Fragment-Based Drug Design : Replace the carboxylic acid with bioisosteres (e.g., tetrazoles) to retain target binding while reducing ionic interactions with non-target proteins .
- Prodrug Approaches : Esterify the carboxylic acid to improve oral bioavailability, with hydrolysis in vivo releasing the active form .
- Computational Docking : Screen against homology models of off-target proteins (e.g., cytochrome P450s) to predict and mitigate interactions .
Key Research Gaps and Directions
- Mechanistic Studies : Elucidate the role of the hydrochloride salt in stabilizing crystal lattices versus modulating solubility .
- In Vivo Models : Evaluate pharmacokinetics in rodent models to correlate structural features (e.g., methyl group) with bioavailability .
- Scalable Synthesis : Develop continuous-flow reactors to improve yield and reduce halogenated waste in large-scale production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
